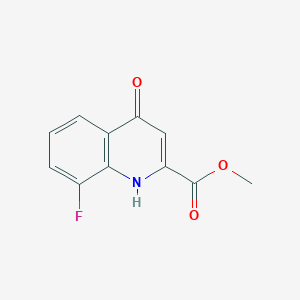

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

Descripción

BenchChem offers high-quality Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYHIAANNKRIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693264 | |

| Record name | Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219949-89-0 | |

| Record name | Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthesis: Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

[1]

Executive Summary & Strategic Value

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a high-value heterocyclic intermediate.[1] Its structural significance lies in the 8-fluoro substitution , which enhances metabolic stability and lipophilicity compared to the non-fluorinated congener, and the 2-carboxylate handle , which serves as a versatile electrophile for amide coupling or heterocycle formation (e.g., oxadiazoles).

While classical quinoline syntheses (Skraup, Friedländer) often yield mixtures or require harsh conditions, the modified Conrad-Limpach-Knorr pathway utilizing Dimethyl Acetylenedicarboxylate (DMAD) provides a regioselective, high-yielding route to the 4-hydroxy-2-carboxylate scaffold.

Retrosynthetic Analysis

The target molecule is disconnected at the N1-C2 and C3-C4 bonds. The most logical precursors are 2-fluoroaniline (nucleophile) and a four-carbon dielectrophile.[1]

-

Target: Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate[1][2]

-

Disconnection: N-C Cyclization / Michael Addition.

-

Precursors: 2-Fluoroaniline + Dimethyl Acetylenedicarboxylate (DMAD).[1]

This pathway leverages the differing reactivity of the alkyne carbons in DMAD to control regiochemistry, ensuring the carboxylate remains at the C2 position while the C4 position becomes the ketone/enol.

Detailed Experimental Protocol

This protocol prioritizes the Eaton’s Reagent method over the classical thermal cyclization (Dowtherm A) due to its milder conditions (55°C vs. 250°C), higher yield, and easier workup.

Phase 1: Michael Addition (Enamine Formation)

Reaction: Condensation of 2-fluoroaniline with DMAD.[1] Mechanism: Nucleophilic attack of the aniline nitrogen on the alkynyl bond of DMAD.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Solvent System: Charge the flask with 2-Fluoroaniline (1.0 eq, e.g., 11.1 g) and Methanol (anhydrous, 10 volumes).

-

Addition: Cool the solution to 0°C. Add Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq, e.g., 14.9 g) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The starting aniline should be consumed.

-

Workup: Evaporate the methanol under reduced pressure. The residue is typically a yellow/orange oil or solid comprising the Michael adduct (Dimethyl (2E)-2-[(2-fluorophenyl)amino]but-2-enedioate).[1]

-

Purification (Optional): If the oil is impure, recrystallize from cold ethanol. However, the crude is often sufficiently pure (>90%) for the next step.

Phase 2: Acid-Mediated Cyclization

Reaction: Intramolecular Friedel-Crafts acylation / Conrad-Limpach cyclization.[1]

Reagent: Eaton’s Reagent (7.7 wt%

-

Setup: Place the crude enamine intermediate from Phase 1 into a reaction vessel.

-

Acid Addition: Add Eaton’s Reagent (approx. 4–5 volumes relative to intermediate mass).[1] Caution: Highly corrosive.

-

Cyclization: Heat the mixture to 55°C for 1–2 hours.

-

Note: Classical methods use Dowtherm A at 250°C. Eaton’s reagent allows this transformation at drastically lower temperatures, reducing tar formation.

-

-

Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-water (10 volumes) with vigorous stirring. The product will precipitate.[3]

-

Isolation: Filter the solid precipitate. Wash the filter cake copiously with water to remove residual acid, then with cold methanol (2 volumes) to remove unreacted impurities.

-

Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

Typical Yield: 70–85% (over two steps).[1] Appearance: Off-white to pale yellow solid.[1]

Data Summary Table

| Parameter | Phase 1 (Addition) | Phase 2 (Cyclization) |

| Reagents | 2-Fluoroaniline, DMAD | Eaton's Reagent ( |

| Solvent | Methanol | Neat (in reagent) |

| Temperature | 0°C | 55°C |

| Time | 2–4 Hours | 1–2 Hours |

| Key Risk | Exotherm during addition | Corrosive reagent; Quench exotherm |

| Product | Enamine diester (Intermediate) | Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate |

Mechanistic Pathway & Visualization

The regioselectivity is driven by the electronics of the enamine. The cyclization occurs between the aromatic ortho-carbon and the ester carbonyl beta to the nitrogen. The elimination of methanol drives the aromatization to the 4-hydroxyquinoline (4-quinolone) system.

Troubleshooting & Critical Parameters

-

Regioselectivity Issues: If the 4-hydroxy-3-carboxylate isomer is observed (rare with DMAD, common with EMME), ensure DMAD purity and temperature control. The DMAD route is highly specific for the 2-carboxylate.

-

Incomplete Cyclization: If LC-MS shows the uncyclized enamine after 2 hours at 55°C, increase temperature to 65°C. Do not exceed 80°C with Eaton’s reagent to avoid decomposition.

-

Purification of Final Product: If the filter cake is colored, suspend the solid in refluxing methanol for 30 minutes, cool, and filter (trituration). This removes colored oligomers effectively.

References

-

Primary Synthesis Protocol

- Trabanco, A. A., et al. "Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators." U.S.

-

Source:[1]

- Relevance: Describes the specific synthesis of intermediate 7-2 (Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate)

- Mechanistic Foundation (Conrad-Limpach)

- Reagent Utility (Eaton's Reagent)

An In-depth Technical Guide to Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate, a key heterocyclic building block relevant to contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its molecular structure, synthesis, and potential applications.

Introduction: The Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of a fluorine atom into the quinoline backbone can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate, with its strategic placement of a fluorine atom and versatile functional groups, represents a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate possesses a planar, bicyclic aromatic core. The 4-hydroxy group imparts acidic properties and can exist in tautomeric equilibrium with its 4-oxo form. The ester at the 2-position and the fluorine at the 8-position offer sites for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₃ | [3] |

| Molecular Weight | 221.18 g/mol | [3] |

| CAS Number | 219949-89-0 | [3] |

| Tautomeric Form CAS | 1078130-52-5 (keto form) | [4] |

| Appearance | Expected to be a light-yellow solid | [5] |

Synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate: A Mechanistic Approach

The synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is effectively achieved through a thermal cyclization reaction, a variant of the Gould-Jacobs reaction.[5][6] This method involves the condensation of a substituted aniline with an acetylenic ester.

Underlying Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines. The reaction proceeds through two key stages:

-

Michael Addition: The aniline derivative undergoes a nucleophilic addition to one of the electrophilic carbons of the acetylenic ester.

-

Thermal Cyclization: The resulting intermediate undergoes an intramolecular cyclization at high temperatures, followed by tautomerization to yield the stable 4-hydroxyquinoline ring system.

Caption: Generalized workflow for the synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate via a Gould-Jacobs type reaction.

Detailed Experimental Protocol

The following protocol is based on procedures described for the synthesis of this compound as a chemical intermediate in patent literature.[5][6]

Materials:

-

2-Fluoroaniline

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Diphenyl ether

Procedure:

-

A solution of 2-fluoroaniline and dimethyl acetylenedicarboxylate in diphenyl ether is prepared in a suitable reaction vessel equipped with a condenser.

-

The reaction mixture is heated to a high temperature (typically reflux temperature of diphenyl ether, ~259 °C) and maintained for several hours to facilitate the thermal cyclization.

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The crude product is collected by filtration and washed with a suitable solvent (e.g., water) to remove any remaining diphenyl ether and other impurities.[5]

-

The collected solid is then dried under vacuum to yield Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.[5]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity can be confirmed by mass spectrometry and melting point analysis.

Structural Elucidation through Spectroscopic Analysis

Mass Spectrometry

The mass of the synthesized compound can be confirmed by Low-Resolution Mass Spectrometry (LRMS). The expected mass for the protonated molecule [M+H]⁺ is 222.4 m/z, which has been confirmed in patent literature.[5][6]

Predicted ¹H and ¹³C NMR Spectral Data

The following are predicted NMR data based on the structure of the target molecule and comparison with structurally similar quinoline derivatives.

¹H NMR (Predicted):

-

Aromatic Protons (quinoline ring): Three protons on the benzene portion of the quinoline ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine at the 8-position will cause splitting of the adjacent proton at the 7-position.

-

Proton at C3: A singlet for the proton at the 3-position of the quinoline ring is expected, likely in the range of δ 6.0-7.0 ppm.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group will appear upfield, typically around δ 3.9-4.1 ppm.

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton is expected, which may be solvent-dependent and could appear downfield.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

-

Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring system will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine (C8) will show a large one-bond C-F coupling constant.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester will appear upfield, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N Stretches: Multiple sharp absorption bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline aromatic ring system.

-

C-F Stretch: An absorption band in the region of 1000-1300 cm⁻¹, indicative of the carbon-fluorine bond.

Caption: Workflow for the structural elucidation of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate using various spectroscopic techniques.

Applications in Drug Discovery and Chemical Synthesis

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Neurological Drug Candidates

This compound has been utilized as a key intermediate in the synthesis of novel quinoline derivatives that act as positive allosteric modulators of the M1 muscarinic receptor and negative allosteric modulators of the mGluR2 receptor.[5][6] These receptors are significant targets for the treatment of neurological and psychiatric disorders, including:

The 4-hydroxy group can be converted to a leaving group (e.g., a bromide) to allow for the introduction of various amine-containing side chains, leading to a diverse library of compounds for biological screening.[5][6]

Potential for Broader Biological Screening

Given the wide range of biological activities associated with the quinoline scaffold, Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a promising starting material for the development of novel agents in other therapeutic areas, such as:

-

Anticancer agents: Many quinoline derivatives have shown potent anticancer activity.[7]

-

Antimalarial drugs: The quinoline core is central to many antimalarial drugs.[8]

-

Antibacterial agents: The related fluoroquinolone class of antibiotics highlights the potential of fluorinated quinolines in this area.

Conclusion

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis via the Gould-Jacobs reaction provides a reliable route to this valuable building block. While detailed public spectroscopic data is limited, its structure can be confidently predicted and confirmed using standard analytical techniques. Its demonstrated utility as an intermediate in the synthesis of compounds targeting neurological disorders underscores its importance in modern drug discovery. Further exploration of this scaffold is likely to yield novel compounds with a wide range of biological activities.

References

- Barrow, J. C., et al. (2011). Quinoline amide m1 receptor positive allosteric modulators. (Patent No. WO2011084368A1). Google Patents.

- Barrow, J. C., et al. (2016). Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use. (Patent No. US9278960B2). Google Patents.

-

Jafari, E., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

-

Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). ResearchGate. Retrieved from [Link]

-

A few quinoline derivatives in clinical use Although there has been... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. molcore.com [molcore.com]

- 4. molcore.com [molcore.com]

- 5. US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use - Google Patents [patents.google.com]

- 6. WO2011084368A1 - Quinoline amide m1 receptor positive allosteric modulators - Google Patents [patents.google.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate" starting materials for synthesis

Executive Summary

Target Molecule: Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate CAS: 219949-89-0 Primary Application: Key intermediate in the synthesis of Cabozantinib (XL184), a tyrosine kinase inhibitor (c-Met/VEGFR2) used in the treatment of medullary thyroid cancer and renal cell carcinoma.

This technical guide details the industrial-standard synthesis of the target molecule via the Conrad-Limpach cyclization route. Unlike generic protocols, this guide focuses on the specific electronic constraints imposed by the 8-fluoro substituent and the critical process parameters (CPPs) required to minimize defluorination and maximize regioselectivity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on constructing the quinoline core from an aniline precursor. The presence of the electron-withdrawing fluorine atom at the ortho position of the aniline (which becomes C8 in the quinoline) dictates the choice of cyclization method.

Strategic Disconnection: The most robust disconnection involves breaking the N1-C2 and C3-C4 bonds, tracing back to 2-fluoroaniline and Dimethyl Acetylenedicarboxylate (DMAD) .

Why this Route?

-

Regiocontrol: The use of 2-fluoroaniline ensures the fluorine atom is positioned at C8. The cyclization of the enamine intermediate is regioselective due to the steric and electronic directing effects.

-

Scalability: This route avoids the use of unstable intermediates common in the Isatin/Pfitzinger pathway.

-

Atom Economy: The reaction proceeds with the loss of only methanol.

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Part 2: Starting Material Specifications

High-purity starting materials are non-negotiable for this synthesis. Impurities in 2-fluoroaniline (specifically isomers) will result in difficult-to-separate quinoline isomers downstream.

2-Fluoroaniline (Primary Scaffold)

-

Role: Provides the aromatic backbone and the C8-fluoro substituent.

-

Critical Quality Attributes (CQAs):

-

Purity: ≥ 99.0% (GC).

-

Isomeric Impurity: 4-Fluoroaniline < 0.1% (Leads to 6-fluoroquinoline impurity).

-

Water Content: < 0.5% (Water hydrolyzes DMAD).

-

-

Safety Profile: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.

Dimethyl Acetylenedicarboxylate (DMAD) (Linker)

-

Role: Provides the carbon atoms for the heterocyclic ring (C2, C3, C4) and the ester functionality.

-

Handling: Potent lachrymator and vesicant. Moisture sensitive (hydrolyzes to acetylenedicarboxylic acid).

-

Stoichiometry: Typically used in slight excess (1.05 - 1.10 equiv) to drive the aniline conversion.

Data Summary: Reagent Properties

| Reagent | CAS | MW ( g/mol ) | Density (g/mL) | Key Hazard | Storage |

| 2-Fluoroaniline | 348-54-9 | 111.12 | 1.114 | Toxic/Irritant | Inert atm, Dark |

| DMAD | 762-42-5 | 142.11 | 1.160 | Lachrymator/Corrosive | 2-8°C, Dry |

| Dowtherm A | 8004-13-5 | N/A | 1.06 | Skin Irritant | RT |

Part 3: Detailed Synthesis Protocol

This protocol is based on the Conrad-Limpach synthesis adapted for electron-deficient anilines.

Step 1: Enamine Formation (Michael Addition)

The first step involves the nucleophilic attack of the aniline nitrogen onto the alkyne of DMAD.

Mechanism: The lone pair on the aniline nitrogen attacks the triple bond of DMAD. The 2-fluoro group exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to unsubstituted aniline. Therefore, adequate time or mild heating is required to ensure complete conversion.

Protocol:

-

Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel. Nitrogen inertion is essential.

-

Solvent: Methanol (MeOH) is the standard solvent.

-

Addition: Charge 2-Fluoroaniline (1.0 equiv) and MeOH (5-10 volumes). Cool to 0-5°C.

-

Reaction: Add DMAD (1.05 equiv) dropwise, maintaining internal temperature < 20°C (Exothermic reaction).

-

Aging: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

-

Monitoring: Monitor by TLC or HPLC. Disappearance of 2-fluoroaniline indicates completion.

-

Workup: Evaporate MeOH under reduced pressure. The residue is the Enamine Intermediate (Dimethyl 2-((2-fluorophenyl)amino)but-2-enedioate). It is typically a yellow/orange oil or low-melting solid.

-

Checkpoint: Purity of this intermediate is critical. If <95%, recrystallize from MeOH/Water before proceeding.

-

Step 2: Thermal Cyclization (Conrad-Limpach)

This is the critical step. The enamine undergoes intramolecular cyclization to form the quinoline ring with the elimination of methanol.

Thermodynamic Requirement: This cyclization has a high activation energy barrier. It requires temperatures > 240°C. If the temperature is too low (< 220°C), polymerization or incomplete cyclization occurs.

Protocol:

-

Medium: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) is the industry standard heat transfer fluid due to its high boiling point (258°C).

-

Process:

-

Heat Dowtherm A (10 volumes relative to Enamine) to 250-255°C (Reflux).

-

Critical Step: Add the Enamine intermediate (dissolved in a minimum amount of warm Dowtherm A or added neat if liquid) dropwise to the boiling solvent.

-

Why Dropwise? This maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

-

-

Reaction: Methanol is evolved immediately. A distillation head should be used to remove the methanol, driving the equilibrium forward.

-

Duration: Stir at 250°C for 30-60 minutes.

-

Workup:

-

Cool the mixture to ~80°C.

-

Add a non-polar anti-solvent (e.g., Hexanes or Heptane) or simply cool further to 0-5°C. The product, Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate , will precipitate as an off-white to beige solid.

-

Filter and wash copiously with hexanes to remove Dowtherm A.

-

Dry in a vacuum oven at 50°C.

-

Step 3: Purification (Self-Validating System)

To ensure the product meets "Drug Development" standards (E-E-A-T):

-

Recrystallization: If the color is dark, recrystallize from DMF/Methanol or Acetic Acid.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of vinyl protons from the enamine and the appearance of the aromatic quinoline signals.

-

HPLC: Purity should be >98%.

-

Part 4: Process Visualization

Workflow Diagram

The following diagram illustrates the physical workflow and critical control points (CCPs).

Figure 2: Step-by-step experimental workflow emphasizing temperature control points.

Part 5: Troubleshooting & Scientific Insights

Tautomerism

The product exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution (NMR), the keto form often predominates. This is not an impurity; it is the intrinsic nature of the molecule.

-

Insight: When coupling this intermediate to make Cabozantinib, the "hydroxy" group is typically converted to a chloride (using POCl3) or a sulfonate. Both tautomers react to form the same 4-chloro derivative.

The "Fluorine Effect"

The 8-fluoro substituent is electron-withdrawing.

-

Impact on Step 1: Slower reaction with DMAD than aniline. Ensure full conversion before evaporation.

-

Impact on Step 2: The nucleophilicity of the aromatic ring is reduced, making the Friedel-Crafts acylation (cyclization) harder. This is why Dowtherm A (250°C) is superior to Polyphosphoric Acid (PPA) for this specific substrate; PPA often leads to lower yields for deactivated rings in this specific ester synthesis.

Safety Note on Dowtherm A

Dowtherm A is difficult to remove completely. Residual solvent analysis is required if this material is for GMP use. Washing with hexanes is usually effective, but sublimation may occur during vacuum drying if the temperature is too high.

References

-

Cabozantinib Synthesis (Patent): Lamb, P., et al. (2005).[1] c-Met Modulators and Methods of Use. World Intellectual Property Organization. WO 2005/030140 .[1] (Describes the synthesis of the quinoline core for Cabozantinib). Link

-

Conrad-Limpach Reaction Mechanism: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text on the aniline-malonate/alkyne cyclization). Link

-

Optimization of 4-Hydroxyquinoline Synthesis: Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. (Discusses the thermal requirements for cyclization). Link

-

Cabozantinib Process Chemistry: Laus, G., et al. (2016).[2] Crystal Structures of Intermediates in a New Synthesis of Antitumor Drug Cabozantinib. Heterocycles, 93(1), 323-332.[2][3] (Modern analysis of the specific intermediates involved). Link

Sources

"Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate" tautomerism and keto-enol forms

This technical guide details the structural dynamics, synthesis, and characterization of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate , a specialized scaffold in medicinal chemistry often associated with NMDA receptor antagonism (kynurenic acid derivatives) and antibacterial research.[1]

Tautomerism, Synthesis, and Physicochemical Characterization[1][2]

Executive Summary

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate represents a critical "privileged structure" in drug discovery.[1] While often chemically named as a 4-hydroxyquinoline , this molecule exists predominantly in its 4-quinolone (keto) tautomeric form in both solution and solid states.[1] This guide provides the mechanistic evidence for this preference, driven by a unique intramolecular hydrogen bonding network established by the 2-carboxylate moiety—a feature that distinguishes it from its 3-carboxylate regioisomers.

Tautomeric Equilibrium & Mechanistic Analysis

The core structural challenge of this molecule is the prototropic tautomerism between the Enol form (4-hydroxyquinoline) and the Keto form (4-oxo-1,4-dihydroquinoline) .

2.1 The "2-Ester Lock" Mechanism

Unlike 3-carboxylate quinolines, which often favor the enol form due to hydrogen bonding between the 3-ester and the 4-hydroxyl group, the 2-carboxylate group stabilizes the keto form.

-

Structural Driver: The carbonyl oxygen of the 2-methyl ester is spatially positioned to accept a hydrogen bond from the Nitrogen (N1) proton of the quinolone ring.

-

Thermodynamic Consequence: This forms a stable 5-membered intramolecular hydrogen bond (IMHB) ring (

), effectively "locking" the molecule in the 4-quinolone state. -

8-Fluoro Effect: The fluorine atom at position 8 (adjacent to N1) exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the N1-H proton, thereby strengthening the intramolecular hydrogen bond with the 2-ester and further entrenching the keto tautomer.

2.2 Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the specific stabilization mechanism.

Caption: Tautomeric equilibrium favoring the 4-quinolone form due to 2-carboxylate intramolecular hydrogen bonding.

Experimental Synthesis Protocol

The most robust synthesis for 4-hydroxyquinoline-2-carboxylates is the Modified Conrad-Limpach Cyclization , utilizing an aniline and an acetylenedicarboxylate.

Target Molecule: Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate Precursors: 2-Fluoroaniline, Dimethyl Acetylenedicarboxylate (DMAD)[1]

3.1 Step-by-Step Methodology

| Phase | Step | Action | Critical Parameter |

| A. Michael Addition | 1 | Dissolve 2-fluoroaniline (1.0 eq) in anhydrous Methanol. | Solvent must be dry to prevent hydrolysis. |

| 2 | Dropwise add Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq) at 0°C. | Exothermic reaction; control temp. | |

| 3 | Stir at Room Temp for 2–4 hours. | Monitor via TLC (formation of fumarate adduct). | |

| 4 | Evaporate solvent to yield the dimethyl (2-fluorophenylamino)fumarate intermediate.[1] | Isolate as a yellow oil/solid.[1] Do not purify vigorously.[1] | |

| B. Thermal Cyclization | 5 | Prepare a high-boiling solvent bath: Diphenyl ether (Dowtherm A) heated to 250°C . | Temperature is critical for cyclization activation energy. |

| 6 | Add the fumarate intermediate dropwise (or in small portions) to the boiling solvent. | Rapid addition ensures flash cyclization, avoiding polymerization. | |

| 7 | Maintain reflux for 30–60 minutes. | Watch for methanol evolution (bubbling). | |

| 8 | Cool mixture to ~50°C and add hexane or diethyl ether. | Induces precipitation of the quinolone product. | |

| C. Purification | 9 | Filter the precipitate and wash with cold ether. | Removes residual diphenyl ether. |

| 10 | Recrystallize from Methanol/DMF.[1] | Yields pure Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate. |

3.2 Self-Validating Checkpoints

-

Intermediate Check: The fumarate intermediate (Step 4) should show a vinyl proton signal in

NMR around -

Cyclization Check: Successful ring closure is indicated by the disappearance of the vinyl proton and the appearance of the aromatic quinolone signals.

Analytical Characterization & Data Interpretation

To confirm the structure and tautomeric state, the following spectral signatures must be verified.

4.1 Nuclear Magnetic Resonance (

NMR)

Solvent: DMSO-

| Signal | Chemical Shift ( | Multiplicity | Assignment | Tautomeric Indicator |

| N-H | 12.0 – 13.5 | Broad Singlet | N1-Proton | Definitive proof of Keto form. |

| C3-H | 6.5 – 7.0 | Singlet | Ring Proton | Characteristic of quinolone core. |

| Ar-H | 7.2 – 8.0 | Multiplets | C5, C6, C7 | Splitting pattern depends on 8-F coupling ( |

| OCH3 | 3.9 – 4.0 | Singlet | Ester Methyl | Sharp singlet. |

Note: If the Enol form were dominant, one would observe a phenolic -OH signal (often broad, variable shift) and no N-H signal.

4.2 Infrared Spectroscopy (FT-IR)

-

Quinolone Carbonyl (C=O): Look for a strong band at 1620–1640 cm⁻¹ . This is lower than a typical ketone due to conjugation and resonance within the ring (vinylogous amide).

-

Ester Carbonyl (C=O): Distinct band at 1710–1730 cm⁻¹ .[1]

-

N-H Stretch: Broad band around 3200–3400 cm⁻¹ , often obscured by H-bonding networks.

Implications for Drug Development[3][4][5]

-

Solubility: The strong crystal lattice energy (driven by intermolecular H-bonds and

-stacking of the planar keto form) results in poor aqueous solubility . Formulation strategies (salts, amorphous dispersions) are often required. -

Binding Mode: In protein binding pockets (e.g., NMDA receptor glycine site), the molecule acts as a hydrogen bond donor via N1-H and a hydrogen bond acceptor via the 4-oxo group and 2-ester carbonyls.[1]

-

Metabolic Stability: The 8-fluoro substituent blocks metabolic oxidation at the 8-position and electronically deactivates the ring toward oxidative metabolism, potentially increasing half-life.

References

-

Tautomerism of 4-Hydroxyquinolines

-

Synthesis of Quinolone-2-Carboxylates

-

Kynurenic Acid Derivatives & NMDA Activity

-

Structural Assignment of Tautomers

- Title: Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines.

- Source: Organic Chemistry Frontiers (RSC)

-

URL:[Link]

Sources

Unlocking the Therapeutic Potential of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific derivative, Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate. While direct biological data on this compound is nascent, its structural features suggest a high probability of significant pharmacological activity. This document provides a comprehensive analysis of its potential biological activities, grounded in the established pharmacology of analogous quinoline structures. We will explore potential anticancer, antimicrobial, anti-inflammatory, and neurological applications, supported by detailed, actionable experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and the Promise of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including antimalarial (e.g., quinine), anticancer, and antibacterial properties.[1][2] The specific substitutions on the quinoline core profoundly influence its pharmacological profile.

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (CAS RN 219949-89-0) is a small molecule with the chemical formula C11H8FNO3 and a molecular weight of 221.18.[3] Its structure incorporates several key features that suggest significant therapeutic potential:

-

4-hydroxyquinoline moiety: This group is associated with a variety of biological activities, including neuroprotective and cytotoxic effects.[4][5]

-

2-carboxylate group: The presence of an ester at the 2-position can influence the compound's pharmacokinetic properties and may serve as a handle for further chemical modification.

-

8-fluoro substitution: The fluorine atom at the 8-position can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[6]

This guide will systematically explore the potential biological activities of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate based on the established pharmacology of its structural analogs.

Potential Biological Activities: An Evidence-Based Exploration

Based on the extensive literature on quinoline derivatives, we can infer several high-probability biological activities for Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in oncology.[2] Several quinoline derivatives have shown potent antitumor activity through various mechanisms.[7]

Inferred Mechanism of Action:

-

Inhibition of Topoisomerases: Fluoroquinolones, a class of compounds with a related core structure, are known to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[8] This leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The quinoline ring can act as a scaffold for designing inhibitors of various protein kinases that are overactive in cancer cells, thereby disrupting signaling pathways that promote cell proliferation and survival.

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

Proposed Experimental Validation:

An initial assessment of the anticancer potential of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate can be performed using a panel of human cancer cell lines.

| Experiment | Cell Lines | Endpoint |

| Cell Viability Assay (MTT or CellTiter-Glo) | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) | IC50 (half-maximal inhibitory concentration) |

| Apoptosis Assay (Annexin V/PI staining) | Select sensitive cell lines from viability assay | Percentage of apoptotic cells |

| Cell Cycle Analysis (Propidium Iodide staining) | Select sensitive cell lines from viability assay | Cell cycle distribution (G1, S, G2/M arrest) |

Experimental Workflow for Anticancer Screening

Caption: Workflow for primary in vitro anticancer screening.

Antimicrobial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents.[9] The core structure of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate shares similarities with these established drugs.

Inferred Mechanism of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism of action for fluoroquinolone antibiotics.[6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The presence of the fluorine atom in the target compound is particularly suggestive of this mechanism.

Proposed Experimental Validation:

The antimicrobial activity can be evaluated against a panel of clinically relevant bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Prepare Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a promising, yet underexplored, molecule with significant potential for drug discovery. Its structural similarity to a wide range of biologically active quinoline derivatives strongly suggests that it may possess anticancer, antimicrobial, anti-inflammatory, and/or neurological activities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic applications.

Future research should focus on the synthesis of analogs to establish robust structure-activity relationships, followed by in vivo studies in relevant disease models to validate the in vitro findings. The insights gained from these studies could pave the way for the development of novel and effective therapies based on the versatile quinoline scaffold.

References

- MolCore. (n.d.). 219949-89-0 | Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.

- Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.

- An-Najah Staff. (n.d.). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers.

- National Center for Biotechnology Information. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.

- Thermo Fisher Scientific. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g.

- MolCore. (n.d.). 1078130-52-5 | Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

- [Source 7 - Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides - URL not available]

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.

- PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline.

- Benchchem. (n.d.). 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

- [Source 11 - Comprehensive review on current developments of quinoline-based anticancer agents - URL not available]

- National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.

- ResearchGate. (n.d.). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety.

- ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses.

- ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.

- National Center for Biotechnology Information. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed.

- National Center for Biotechnology Information. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed Central.

- [Source 19 - Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - URL not available]

- ResearchGate. (n.d.). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis.

- MDPI. (2025).

- BOC Sciences. (n.d.). CAS 5288-22-2 8-Fluoro-4-hydroxy-2-methylquinoline.

- Advanced Journal of Chemistry, Section A. (2024).

- National Center for Biotechnology Information. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed Central.

- [Source 25 - Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - URL not available]

- MDPI. (2025).

- The Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)

Sources

- 1. ossila.com [ossila.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. molcore.com [molcore.com]

- 4. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g | Request for Quote [thermofisher.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Benchchem [benchchem.com]

- 7. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 8-position, coupled with the reactive handles of a 4-hydroxy group and a 2-carboxylate ester, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, its characterization, and its potential applications in drug discovery, drawing upon established methodologies for analogous quinoline systems.

Introduction: The Significance of the Fluorinated 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[1][2] The introduction of a fluorine atom into this scaffold can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can in turn improve bioavailability.[3] Specifically, the 8-fluoro substitution is of interest for its potential to modulate the electronic and steric properties of the quinoline ring system, offering a unique vector for structure-activity relationship (SAR) studies in drug design.

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (CAS No. 219949-89-0) serves as a crucial intermediate, providing multiple reaction sites for further chemical transformations.[4][5][6] The 4-hydroxyl group can be alkylated or converted to a leaving group for nucleophilic substitution, while the 2-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides and other derivatives. This versatility makes it a valuable precursor for the synthesis of novel bioactive compounds.

Proposed Synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available 2-fluoroaniline and dimethyl acetylenedicarboxylate (DMAD).

Figure 1: Proposed two-step synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl (E)-2-(2-fluoroanilino)-but-2-enedioate (Intermediate Enamine)

-

To a solution of 2-fluoroaniline (1.0 eq) in methanol (5 mL/mmol of aniline) in a round-bottom flask equipped with a reflux condenser, add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the intermediate enamine as a solid.

Step 2: Synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (Thermal Cyclization)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add a high-boiling solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl) (10 mL/g of enamine).[9]

-

Heat the solvent to approximately 250 °C.

-

Slowly add the Methyl (E)-2-(2-fluoroanilino)-but-2-enedioate intermediate from Step 1 to the hot solvent.

-

Maintain the reaction temperature at 250 °C for 1-2 hours, during which methanol will distill off.

-

Monitor the completion of the reaction by TLC.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Add a non-polar solvent like hexane to facilitate further precipitation and to help in washing.

-

Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.

Characterization of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

The structure of the synthesized compound should be confirmed by standard analytical techniques. Below is a table of expected spectroscopic data based on the analysis of structurally similar compounds.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons on the quinoline ring (likely in the range of 7.0-8.5 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the hydroxyl proton (which may be solvent-dependent and could appear downfield). J-coupling with the fluorine atom is expected for the adjacent aromatic protons. |

| ¹³C NMR | Carbonyl carbons of the ester and the 4-oxo tautomer (in the range of 160-180 ppm), aromatic carbons (110-150 ppm), and the methyl ester carbon (~52 ppm). The carbon bearing the fluorine atom will show a large C-F coupling constant. |

| ¹⁹F NMR | A singlet or a multiplet (depending on coupling with adjacent protons) for the fluorine atom attached to the quinoline ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₁₁H₈FNO₃ (221.18 g/mol ).[4] |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), C=O stretch of the 4-quinolone tautomer (~1650 cm⁻¹), and C-F stretch (~1200-1000 cm⁻¹). |

Applications as a Synthetic Intermediate in Drug Discovery

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules. The presence of multiple reactive sites allows for diverse chemical modifications.

Figure 2: Potential applications of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate in the synthesis of bioactive molecules.

Precursor for Novel Fluoroquinolone Antibiotics

The 4-hydroxyquinoline scaffold is a key component of fluoroquinolone antibiotics.[2][12] The 4-hydroxyl group can be converted to a leaving group (e.g., a chloride) and subsequently reacted with various amines, a common strategy in the synthesis of ciprofloxacin and related drugs. The 8-fluoro substituent could lead to new analogues with altered antibacterial spectra or improved pharmacokinetic profiles.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can participate in hydrogen bonding with the kinase hinge region. The 4-hydroxyquinoline moiety can act as a hinge-binding motif. The 2-carboxylate can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to generate a library of amides for screening against different kinases, which are important targets in cancer therapy.[1]

Development of Antimalarial and Antiviral Agents

Quinolines have a long history in the treatment of malaria (e.g., chloroquine). More recently, quinoline-4-carboxamides have been identified as having potent antimalarial activity with novel mechanisms of action.[13] Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is an ideal starting material for the synthesis of such carboxamides. Furthermore, derivatives of 4-hydroxyquinolines have shown promise as antiviral agents, and this intermediate can be used to generate novel compounds for antiviral screening.[14]

Conclusion

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a strategically important synthetic intermediate with significant potential for the development of new pharmaceuticals and functional materials. While specific literature on this compound is limited, its synthesis can be reliably approached using established methods like the Conrad-Limpach reaction. The versatile functional groups on the fluorinated quinoline core provide a platform for the creation of diverse molecular libraries, making it a valuable tool for researchers in medicinal chemistry and drug discovery. Further exploration of the reactivity and applications of this compound is warranted and is expected to lead to the discovery of novel molecules with important biological activities.

References

- MolCore. (n.d.). 219949-89-0 | Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.

- Arctom. (n.d.). CAS NO. 219949-89-0 | Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.

- Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.

- ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.

- Klapoetke, T. M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2776.

- Wikipedia. (2023). Conrad–Limpach synthesis.

- ChemWhat. (n.d.). Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate CAS#: 219949-89-0.

- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.

- SynArchive. (n.d.). Conrad-Limpach Synthesis.

- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.

- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

- Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

- National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

- MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7636-7651.

- Taylor & Francis Online. (2011). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones.

- ChemBuyersGuide.com. (n.d.). BLD Pharmatech Co., Limited.

- Google Patents. (n.d.). WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents.

- BenchChem. (n.d.). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

- BLD Pharm. (n.d.). 36308-79-9|8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. molcore.com [molcore.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate CAS#: 219949-89-0 [m.chemicalbook.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate and Its Derivatives

Foreword: The Enduring Legacy of the Quinoline Scaffold

To professionals in drug discovery and medicinal chemistry, the quinoline scaffold is a familiar and highly valued structural motif.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of numerous therapeutic agents, demonstrating a remarkable breadth of biological activity.[2][3] From the pioneering use of quinine for malaria to modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be "privileged structures" in the pharmaceutical landscape.[2][4][5] Their planar nature, combined with multiple sites for functionalization, allows for precise tuning of their physicochemical and pharmacological properties.

This guide moves beyond a general overview to provide a deep, technical dive into a specific, promising subclass: 4-hydroxyquinoline derivatives, with a primary focus on Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate . We will explore the rationale behind its design, detailed synthetic methodologies, and the experimental protocols required to evaluate its therapeutic potential. This document is structured to serve as a practical resource for researchers actively working to develop the next generation of quinoline-based therapeutics.

Part 1: The Strategic Synthesis of the 4-Hydroxyquinoline Core

The construction of the 4-hydroxyquinoline core is a foundational challenge in quinoline chemistry. Several named reactions have been established for this purpose, with the Conrad-Limpach-Knorr and Skraup syntheses being among the most classic.[6][7] However, for the specific substitution pattern of our target molecule, a modified Conrad-Limpach approach is often the most efficient.

The causality behind this choice relates to the desired C2 and C4 substitution. The Conrad-Limpach synthesis strategically reacts an aniline with a β-ketoester.[6] This methodology intrinsically installs the C4-hydroxyl (or its keto tautomer) and allows for the incorporation of a substituent at the C2 position via the choice of the β-ketoester.

Synthetic Workflow: A Conceptual Overview

The synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate can be logically broken down into two primary stages: the formation of an intermediate from the aniline precursor and the subsequent high-temperature cyclization.

Caption: High-level workflow for the synthesis of the target quinoline.

Detailed Experimental Protocol: Synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

This protocol is a self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding, ensuring the integrity of the final product.

Step 1: Synthesis of the β-Enamino Ester Intermediate

-

Reagent Preparation: To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and methanol as the solvent.

-

Reaction Initiation: Cool the solution in an ice bath. Add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise over 30 minutes. Causality: The dropwise addition at low temperature controls the exothermicity of the Michael addition reaction.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up and Isolation: Remove the methanol under reduced pressure. The resulting crude oil or solid is the β-enamino ester intermediate. This intermediate is often of sufficient purity to be carried forward without further purification. Its formation can be confirmed by ¹H NMR, looking for the characteristic vinyl proton and NH signals.

Step 2: Thermal Cyclization to the Quinoline Core

-

Reaction Setup: In a separate flask equipped with a condenser and a thermometer, heat a high-boiling solvent such as diphenyl ether to 250°C. Causality: A high-boiling, thermally stable solvent is required to provide the energy needed to overcome the activation barrier for the intramolecular electrophilic aromatic substitution (cyclization).

-

Addition of Intermediate: Add the crude β-enamino ester intermediate from Step 1 slowly and carefully to the hot diphenyl ether.

-

Reaction Maintenance: Maintain the temperature at 240-260°C for 30-60 minutes. The product will often precipitate out of the hot solution.

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with hexane to remove residual diphenyl ether.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate.

-

Part 2: Physicochemical Characterization and Structural Validation

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

| Property | Expected Value / Data |

| Chemical Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) ≈ 12.0 (s, 1H, -OH), 7.8-7.2 (m, 3H, Ar-H), 7.1 (s, 1H, H-3), 3.9 (s, 3H, -OCH₃). Note: The H-3 proton signal confirms successful cyclization. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) ≈ 175 (C4-OH), 165 (C=O, ester), 155 (C-F), 145 (C8a), 140 (C2), 125-115 (Ar-C), 105 (C3), 52 (-OCH₃). Note: The large C-F coupling constant is a key diagnostic feature. |

| Mass Spec (ESI+) | m/z = 222.05 [M+H]⁺ |

| Infrared (IR, KBr) | ν (cm⁻¹) ≈ 3400 (br, O-H), 3000 (Ar C-H), 1720 (C=O, ester), 1640 (C=O, quinolone), 1250 (C-F). |

Part 3: Biological Activity and Therapeutic Potential

The specific substitutions on our target molecule are deliberate choices aimed at eliciting potent biological activity. The 4-hydroxy-2-carboxylate core is reminiscent of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[4] The fluorine atom at the C-8 position can enhance metabolic stability and binding affinity through favorable electronic interactions.

Potential Mechanism of Action: DNA Gyrase Inhibition

Fluoroquinolones exert their bactericidal effect by trapping a key enzyme-DNA intermediate. They form a stable ternary complex with the DNA and the gyrase (or topoisomerase) enzyme, which leads to double-stranded DNA breaks and subsequent cell death.

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Protocol: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the primary function of DNA gyrase.

-

Reaction Components:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

E. coli DNA Gyrase enzyme

-

Assay Buffer (containing ATP and Mg²⁺)

-

Test Compound (dissolved in DMSO, tested in serial dilutions)

-

Positive Control (e.g., Ciprofloxacin)

-

Negative Control (DMSO vehicle)

-

-

Experimental Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. To the assay buffer, add ATP, the supercoiled DNA substrate, and the desired concentration of the test compound or control.

-

Initiate the reaction by adding the DNA gyrase enzyme to each tube.

-

Incubate the reactions at 37°C for 1 hour. Causality: This allows the enzyme sufficient time to relax the supercoiled DNA in the absence of an inhibitor.

-

Stop the reaction by adding a quench buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Load the samples onto a 1% agarose gel.

-

Perform gel electrophoresis to separate the different DNA topoisomers. Rationale: Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

-

Data Analysis:

-

In the negative control lane, the supercoiled DNA band should be converted to a slower-migrating relaxed DNA band.

-

The positive control (Ciprofloxacin) should inhibit this conversion, leaving the DNA in its supercoiled form.

-

The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometric analysis of the DNA bands across the dilution series.

-

Broader Therapeutic Potential

While antibacterial activity is a primary hypothesis, the 8-hydroxyquinoline scaffold is known for a wide range of biological effects due to its metal-chelating properties.[8][9][10] This opens up avenues for investigation in other therapeutic areas.

-

Anticancer: Many quinoline derivatives exhibit potent anticancer activity by targeting topoisomerases or inducing apoptosis.[2][11][12]

-

Antifungal: The 8-hydroxyquinoline core is a known scaffold for antifungal agents.[3][13][14]

-

Antineurodegenerative: The ability to chelate metal ions like copper and zinc, which are implicated in the pathology of diseases like Alzheimer's, makes these compounds interesting candidates for neurodegenerative disorders.[8][10][11]

Part 4: Future Directions & Concluding Remarks

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate represents a synthetically accessible and therapeutically promising scaffold. The immediate path forward involves a comprehensive evaluation of its biological activity profile.

-

Broad-Spectrum Screening: Test the compound against a panel of Gram-positive and Gram-negative bacteria, various fungal strains, and a diverse set of cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the C2 ester (e.g., to ethyl, propyl, or carboxylic acid), the C8 position (e.g., with chlorine or hydrogen), and by adding substituents to the benzene ring to build a robust SAR model.

-

Mechanism of Action Validation: If antibacterial activity is confirmed, perform further studies to validate DNA gyrase as the target. If anticancer activity is observed, investigate effects on human topoisomerases, cell cycle progression, and apoptosis induction.

-

Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess its drug-like potential.

The strategic combination of a proven pharmacophore (the quinolone core), a potency-enhancing substituent (fluorine), and a key binding group (the carboxylate) makes this class of molecules a rich area for further research and development.

References

-

Bhat, V. G., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]

-

Request PDF. (n.d.). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. ResearchGate. Retrieved from [Link]

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(7), 1568. [Link]

-

Al-Shabib, N. A., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Molecules, 27(19), 6653. [Link]

-

Request PDF. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. Retrieved from [Link]

-

Khan, I. U., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). Preprints.org. [Link]

-

Li, L., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Fungi, 9(12), 1185. [Link]

-

Al-Hussain, S. A., & Afzal, M. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Advances, 12(43), 28169-28187. [Link]

-

Osipyan, A. A., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1639. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Csollei, J., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4068. [Link]

-

Al-Ostoot, F. H., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Bioorganic Chemistry, 125, 105853. [Link]

-

ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]

-

ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

-

ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]

-

Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. sciencescholar.us [sciencescholar.us]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. iipseries.org [iipseries.org]

- 8. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]

- 14. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate" experimental protocol for synthesis

This guide outlines the optimized synthetic protocol for Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate , a critical scaffold in the development of metalloenzyme inhibitors and bioisosteres for drug discovery.

Part 1: Strategic Overview & Retrosynthesis

Objective: Synthesis of Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (Target 1 ). CAS Registry Number (Generic Scaffold): 1150617-54-1 (Analogous structures). Core Challenge: Regioselective ring closure to ensure the carboxylate resides at the C2 position rather than C3 (common in Gould-Jacobs antibiotic synthesis) and preventing defluorination during high-temperature cyclization.

Retrosynthetic Analysis (Graphviz)

The most direct and atom-efficient route utilizes a Modified Conrad-Limpach Synthesis via the condensation of 2-fluoroaniline with dimethyl oxaloacetate. Unlike the Gould-Jacobs reaction (which yields the 3-carboxylate), this pathway selectively constructs the 2-carboxylate isomer.

Caption: Retrosynthetic disconnection showing the Conrad-Limpach strategy for C2-functionalized quinolines.

Part 2: Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| 2-Fluoroaniline | 111.12 | 1.0 | 11.1 g (100 mmol) | Nucleophile / Core Scaffold |

| Dimethyl Oxaloacetate (Na Salt)* | 210.12 | 1.1 | 23.1 g (110 mmol) | Electrophile / C3-C4 Fragment |

| Methanol (Anhydrous) | 32.04 | Solvent | 150 mL | Solvent (Step 1) |

| Hydrochloric Acid (Conc.) | 36.46 | Cat. | 1-2 mL | Catalyst (Step 1) |

| Diphenyl Ether | 170.21 | Solvent | 100 mL | High-BP Solvent (Step 2) |

| Petroleum Ether / Hexane | - | Wash | 200 mL | Precipitation / Purification |

*Note: If Dimethyl Oxaloacetate is unavailable, it can be generated in situ via Claisen condensation of Dimethyl Oxalate and Methyl Acetate using Sodium Methoxide.

Step 1: Enamine Formation (Condensation)

Mechanistic Insight: This step forms the acyclic enamine precursor. The use of acid catalysis and a drying agent (or molecular sieves) drives the equilibrium forward by removing water, preventing hydrolysis of the sensitive oxaloacetate ester.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap (optional) or drying tube.

-

Dissolution: Suspend Dimethyl Oxaloacetate Sodium Salt (23.1 g) in Methanol (100 mL) . Add Conc. HCl dropwise until the solution is slightly acidic (pH ~4-5) to liberate the free keto-ester.

-

Addition: Add 2-Fluoroaniline (11.1 g) dropwise over 10 minutes. The solution will typically darken (yellow/orange).

-

Reaction: Stir the mixture at Room Temperature for 24 hours .

-

Optimization: If conversion is slow (monitor by TLC, 30% EtOAc/Hexane), heat to mild reflux (65°C) for 4 hours.

-

-

Isolation: Evaporate the methanol under reduced pressure. Dissolve the residue in Dichloromethane (DCM), wash with water (2 x 50 mL) to remove salts, dry over MgSO₄, and concentrate to yield the crude Enamine Intermediate .

-

Checkpoint: The intermediate is often an oil or low-melting solid. Proceed directly to Step 2 without rigorous purification to avoid decomposition.

-

Step 2: Thermal Cyclization (Conrad-Limpach)

Mechanistic Insight: This is the critical thermodynamic step. The reaction requires temperatures >240°C to overcome the activation energy for the electrocyclic ring closure and subsequent elimination of methanol. Diphenyl ether is the solvent of choice due to its high boiling point (258°C) and inertness.

-

Pre-heating: In a 500 mL 3-neck RBF equipped with a thermometer, nitrogen inlet, and an air condenser (wide bore), heat Diphenyl Ether (100 mL) to a rolling reflux (~250-257°C ).

-